molecular formula C24H18F2N2O2S B2803857 3'-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894570-05-9

3'-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2803857
CAS No.: 894570-05-9
M. Wt: 436.48
InChI Key: MAIOFZLCLFYKFV-UHFFFAOYSA-N
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Description

3'-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a novel, complex spirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a spiro-fused indole and thiazolidinedione, a scaffold recognized for its diverse biological activities. The presence of the thiazolidine-2,4-dione moiety is a key feature, as this heterocycle is a well-known privileged structure in drug discovery , frequently associated with modulation of nuclear receptors like PPARγ and other enzymatic targets. The specific substitution pattern, featuring two fluorinated phenyl rings, is designed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable chemical probe for investigating new biological pathways. This compound is primarily intended for use in high-throughput screening assays, target identification and validation studies, and as a key intermediate in the synthesis of more complex therapeutic candidates. Researchers can utilize this molecule to explore potential applications in areas such as metabolic disorders, oncology, and inflammation, where related structures have shown promise. As a highly specialized research chemical, it is supplied with comprehensive analytical data (including NMR, LC-MS, and HPLC) to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1'-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O2S/c1-15-6-11-18(12-20(15)26)28-22(29)14-31-24(28)19-4-2-3-5-21(19)27(23(24)30)13-16-7-9-17(25)10-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIOFZLCLFYKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions to form the spirocyclic structure. Common reagents used in these reactions include fluorinated aromatic compounds, indole derivatives, and thiazolidine intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The fluorine atoms and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 3'-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione exhibit promising antitumor properties. For instance:

  • A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related thiazolidine derivatives has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms may enhance lipophilicity and cellular uptake, contributing to its antimicrobial efficacy .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease processes:

  • Studies indicate that derivatives of this compound can act as inhibitors of protein kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to therapeutic effects in conditions like cancer and inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of This compound with various biological targets:

  • These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease pathways. Such information is critical for optimizing the compound's structure for enhanced activity .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of similar compounds has highlighted how variations in molecular structure can influence biological activity:

  • By modifying functional groups or substituents on the base structure of this compound, researchers can identify more potent derivatives that may have improved therapeutic profiles for specific diseases .

Case Studies and Research Findings

StudyFocusFindings
Antitubercular ActivityEvaluated a series of thiazolidine derivatives for activity against Mycobacterium tuberculosis, revealing promising candidates with significant inhibitory effects.
Antitumor EfficacyInvestigated cytotoxic effects on multiple cancer cell lines; found effective induction of apoptosis through specific signaling pathway modulation.
Enzyme InhibitionExplored inhibition of protein kinases; identified potential therapeutic applications in oncology and inflammation management.

Mechanism of Action

The mechanism of action of 3’-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms and spirocyclic structure may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues differ in substituent patterns and core modifications:

Compound Name Substituents Key Features Reference
3'-(4-Methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 4-Methoxyphenyl (electron-donating) Lower lipophilicity; methoxy group may reduce metabolic stability
3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 4-Ethylphenyl, 3-fluorobenzyl Increased steric bulk; ethyl group enhances hydrophobic interactions
Methyl 3-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)propanoate (Id) Propanoic acid methyl ester Polar ester group improves solubility; potential prodrug design
Spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone (Compound 41) Bromo-fluorophenylmethyl, fluorinated isoquinoline Aldose reductase inhibition (ED50: 0.09 mg/kg/day); clinical candidate

Spectral and Electronic Properties

  • IR Spectroscopy : C=N stretches (~1600 cm⁻¹) confirm the thiazolidine ring .
  • NMR : Fluorine atoms produce distinct splitting patterns (e.g., ¹⁹F NMR for para- vs. meta-substitution) .

Biological Activity

The compound 3'-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer and antibacterial activities, and summarizes relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H19F2N3O2SC_{23}H_{19}F_2N_3O_2S, and it features a spiro-indole-thiazolidine core structure. The presence of fluorine atoms is notable as they often enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies suggest that the compound may exert its effects through:

  • Inhibition of cell cycle progression : Compounds targeting specific kinases involved in cell cycle regulation have been reported to induce apoptosis in cancer cells.
  • Modulation of signaling pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.

A study focusing on thiazolidinone derivatives found that modifications in the phenyl rings significantly influence their anticancer potency, suggesting that the structural features of this compound could also be optimized for enhanced activity .

Antibacterial Activity

The antibacterial potential of thiazolidinones has been well-documented. Compounds similar to the one have shown effectiveness against a range of bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro tests have demonstrated that derivatives can achieve minimum inhibitory concentrations (MICs) ranging from 625 µg/ml to >5000 µg/ml against these pathogens . The structural aspects such as the presence of fluorinated aromatic systems contribute to their interaction with bacterial cell membranes, enhancing their efficacy.

Case Study 1: Anticancer Evaluation

In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications led to an IC50 value as low as 12.1 µM for specific derivatives, showcasing promising anticancer properties .

Case Study 2: Antibacterial Screening

Another study assessed the antibacterial activity of thiazolidinone compounds against resistant strains. The results showed that some derivatives exhibited potent activity with MIC values significantly lower than those observed for standard antibiotics . This highlights the potential application of these compounds in treating antibiotic-resistant infections.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesInhibition of proliferation; Apoptosis induction
AntibacterialStaphylococcus aureus, E. coli, Pseudomonas aeruginosaMIC values 625 µg/ml - >5000 µg/ml

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